The Structure-Activity Relationship of a Balanced GLP-1/Glucagon Dual Receptor Agonist: A Technical Overview of MK-1462 (Agonist 12)
The Structure-Activity Relationship of a Balanced GLP-1/Glucagon Dual Receptor Agonist: A Technical Overview of MK-1462 (Agonist 12)
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MK-1462, a potent, balanced dual agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR). Developed for the potential treatment of obesity and type 2 diabetes, MK-1462 (also referred to as peptide 12 in its discovery manuscript) demonstrates superior weight loss and glucose metabolism effects compared to selective GLP-1R agonists in preclinical studies.[1][2] This document is intended for researchers, scientists, and drug development professionals, detailing the quantitative SAR data, experimental methodologies, and relevant signaling pathways.
Introduction to GLP-1R/GCGR Dual Agonism
The incretin hormone GLP-1 is a well-established therapeutic target, with GLP-1R agonists effectively managing type 2 diabetes through glucose-dependent insulin secretion.[1][2] However, their impact on weight loss is often modest.[1] Concurrently activating the glucagon receptor (GCGR) has been shown to enhance energy expenditure, improve lipid metabolism, and induce superior weight loss.[1][3] The development of a unimolecular dual agonist like MK-1462 aims to harness the synergistic effects of both pathways while mitigating the potential hyperglycemic risk of GCGR activation with the insulinotropic action of GLP-1R agonism.[1] MK-1462 was optimized from a glucagon-based peptide scaffold to achieve balanced potency at both receptors, alongside favorable pharmacokinetic properties for once-daily dosing.[1]
Structure-Activity Relationship (SAR) of MK-1462 and Analogs
The discovery of MK-1462 involved systematic modifications of a glucagon analog peptide to introduce and balance GLP-1R activity while maintaining GCGR potency. Key strategies included amino acid substitutions and C-terminal modifications to enhance stability and solubility.[1] The following tables summarize the in vitro biological activities of selected dual agonists leading to the identification of MK-1462 (peptide 12).[1]
Table 1: In Vitro Potency of Key GLP-1R/GCGR Dual Agonist Analogs
| Peptide ID | Sequence Modifications from Glucagon Backbone | hGLP-1R EC50 (nM) | hGCGR EC50 (nM) | GLP-1R/GCGR Ratio | Calculated pI |
| Glucagon | (Reference) | >1000 | 0.09 | >11111 | 6.8 |
| GLP-1 | (Reference) | 0.05 | >1000 | <0.00005 | 4.8 |
| Peptide 3 | A16, E21, A24, L27, A28, K30(γE) | 0.44 | 0.05 | 8.8 | 5.2 |
| Peptide 7 | d-S2, A16, E21, A24, L27, A28, K30(γE-γE-C16) | 0.22 | 0.06 | 3.7 | 4.7 |
| Peptide 11 | d-S2, Aib8, A16, E21, A24, L27, A28, K30(γE-γE-C16) | 0.17 | 0.04 | 4.3 | 4.7 |
| MK-1462 (12) | d-S2, Aib8, A16, E21, A24, L27, A28, K30(γE-γE-C16), S34, C36, G37, G38, S39 | 0.09 | 0.05 | 1.8 | 4.7 |
Data sourced from Palani, A. et al. (2022) ACS Medicinal Chemistry Letters.[1] Abbreviations: hGLP-1R, human GLP-1 receptor; hGCGR, human glucagon receptor; EC50, half-maximal effective concentration; pI, isoelectric point; Aib, α-aminoisobutyric acid; d-S, D-Serine; K(γE-γE-C16), Lysine acylated with a C16 fatty acid via two gamma-glutamic acid linkers.
Key SAR Insights:
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Introduction of GLP-1R Activity: Modifications at positions 16, 21, 24, 27, and 28 were crucial for introducing potent GLP-1R agonism into the glucagon scaffold.[1]
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Balancing Potency: The introduction of a D-Serine at position 2 (d-S2) and an Aib at position 8 helped to fine-tune the balance between GLP-1R and GCGR activity.[1]
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Pharmacokinetic Enhancement: Acylation with a C16 fatty acid chain via a linker at position 30 was employed to extend the half-life of the peptides.[1]
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Optimized Candidate: MK-1462 (peptide 12) emerged as the lead candidate with a well-balanced potency ratio (GLP-1R/GCGR ratio of 1.8), high potency at both receptors, and improved physicochemical properties like solubility.[1]
GLP-1 Receptor Signaling Pathways
Activation of the GLP-1R by an agonist like MK-1462 initiates a cascade of intracellular signaling events. While the canonical pathway involves Gαs-protein coupling and cyclic AMP (cAMP) production, other pathways, including β-arrestin and PI3K/Akt signaling, also play significant roles.
Gαs/cAMP Pathway
The primary mechanism for GLP-1R-mediated insulin secretion is through the Gαs protein pathway.[4] Agonist binding promotes a conformational change in the receptor, leading to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in the potentiation of glucose-stimulated insulin secretion.[4]
β-Arrestin Pathway
Upon agonist binding, GLP-1R can also be phosphorylated, leading to the recruitment of β-arrestin proteins.[5] β-arrestins can mediate receptor desensitization and internalization, but also act as signal transducers themselves, initiating G-protein independent signaling cascades that can influence downstream effects like ERK activation.[6][7] The degree of β-arrestin recruitment versus G-protein activation (a concept known as biased agonism) can influence the overall therapeutic profile of an agonist.[5]
PI3K/Akt Pathway
GLP-1R activation has also been shown to engage the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][3] This pathway is crucial for promoting cell survival, proliferation, and anti-apoptotic effects in pancreatic β-cells.[3] Akt, a serine/threonine kinase, is a key node in this pathway, and its activation by GLP-1R agonists contributes to the overall beneficial effects on β-cell health and function.[3]
Experimental Protocols
The characterization of MK-1462 and its analogs relies on robust in vitro functional assays to determine potency and efficacy at both the GLP-1 and glucagon receptors. The primary assay used is the measurement of cAMP production in response to agonist stimulation.
cAMP Accumulation Assay
This functional assay quantifies the ability of a compound to stimulate the production of intracellular cAMP upon binding to its target receptor. It is the standard method for determining the potency (EC50) of GLP-1R and GCGR agonists.
Objective: To measure the concentration-dependent increase in intracellular cAMP in cells expressing either the human GLP-1R or GCGR following treatment with a test compound.
Materials:
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HEK293 cells stably expressing the human GLP-1R or human GCGR.
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Cell culture medium (e.g., DMEM) with 10% FBS, penicillin/streptomycin.
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Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
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Test compounds (e.g., MK-1462 and analogs) serially diluted.
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Reference agonists (e.g., native GLP-1, glucagon).
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cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
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96-well or 384-well white opaque assay plates.
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Plate reader compatible with the detection kit.
Methodology:
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Cell Culture: Plate receptor-expressing HEK293 cells in white, opaque 96-well plates at a density of ~20,000 cells/well and incubate overnight at 37°C, 5% CO2.
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Compound Preparation: Prepare serial dilutions of test compounds and reference agonists in assay buffer.
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Assay Initiation: Aspirate the culture medium from the cells and add the diluted compounds to the wells.
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Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
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Cell Lysis & Detection: Add lysis buffer and the detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves competitive binding between native cAMP produced by the cells and a labeled cAMP tracer.
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Data Acquisition: Read the plate using a plate reader (e.g., measuring fluorescence ratio for HTRF assays).
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Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. Discovery of MK-1462: GLP-1 and Glucagon Receptor Dual Agonist for the Treatment of Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Machine learning designs new GCGR/GLP-1R dual agonists with enhanced biological potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Author Guidelines [researcher-resources.acs.org]
- 7. Discovery of MK-1462: GLP-1 and Glucagon Receptor Dual Agonist for the Treatment of Obesity and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
